Arachidonic acid
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Overview
Description
- Arachidonic acid (AA) is a 20-carbon chain polyunsaturated fatty acid with four methylene-interrupted cis double bonds.
- It is an integral constituent of biological cell membranes and is necessary for the function of all cells.
- AA is particularly abundant in the brains, muscles, and livers of organisms .
Mechanism of Action
Target of Action
Arachidonic Acid (AA) is a natural fatty acid that plays an essential role in physiological homeostases, such as repair and growth of cells . It interacts with several targets including:
- Peroxisome proliferator-activated receptor alpha (PPARα)
- Bile acid receptor
- Retinoic acid receptor RXR-alpha
- Prostaglandin G/H synthase 1
- 14 kDa fatty acid-binding protein
These targets play crucial roles in various physiological processes, including cell growth and repair, inflammation, and metabolic regulation .
Mode of Action
AA is liberated from membrane phospholipids by the action of phospholipases upon stimulation by a variety of extracellular stimuli including neurotransmitters, growth factors, and cytokines . It is then metabolized by three distinct enzyme systems: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes . These enzymes mediate AA metabolism in a cell-/tissue-/stress-dependent manner .
Biochemical Pathways
AA is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes . It is metabolized by three major enzymatic pathways: the cyclooxygenase pathway, lipoxygenase pathway, and cytochrome P450 pathway . The products of these pathways, known as eicosanoids, function as crucial bioactive lipids . They contribute to normal sensing of extra- and intracellular environments and the subsequent transmission of pathophysiological signals to control dynamic cell behaviors and metabolism .
Pharmacokinetics
It is known that aa is a constituent of animal phosphatides and is found in animal and human fat as well as in the liver, brain, and glandular organs . It is formed by the synthesis from dietary linoleic acid .
Result of Action
The actions of AA and its metabolites have profound effects on cellular functions. They are implicated in pain, tissue regeneration, immune modulation, and more . They also play pivotal roles in linking immunologic-metabolic interactions, microenvironment homeostasis, the balance of cell survival and death, hormone regulation in the cardiovascular system, and other functions .
Action Environment
Environmental conditions have significant impacts on the physiological characteristics of microorganisms, and changes in conditions may directly affect intracellular lipids and AA synthesis . Moreover, AA is amphipathic, and its hydrophobic tail can remain in a lipid bilayer while its polar carboxyl group (charged or uncharged) can emerge into the aqueous environment outside the membrane . This property is crucial for understanding the availability within the cell of endogenous and exogenous AA .
Preparation Methods
- AA can be synthesized endogenously in the body from its precursors, especially linoleic acid (an essential omega-6 fatty acid).
- Industrial production methods involve extracting AA from natural sources (e.g., animal fats) or producing it via microbial fermentation.
Chemical Reactions Analysis
- AA undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include enzymes (e.g., cyclooxygenases, lipoxygenases) that convert AA into bioactive compounds (e.g., prostaglandins, leukotrienes).
- Major products include eicosanoids, which play crucial roles in inflammation, immune responses, and homeostasis.
Scientific Research Applications
Inflammation and Immunity: AA-derived eicosanoids regulate inflammation and immune responses.
Cardiovascular Health: AA influences blood clotting and vascular tone.
Brain Function: AA is essential for neural membrane integrity and neurotransmitter release.
Cancer Research: AA metabolism is linked to cancer progression.
Skin Health: AA contributes to skin barrier function.
Comparison with Similar Compounds
- AA is unique due to its specific chain length, double bond configuration, and role in eicosanoid production.
- Similar compounds include other omega-6 fatty acids (e.g., linoleic acid) and omega-3 fatty acids (e.g., eicosapentaenoic acid).
Properties
CAS No. |
506-32-1 |
---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
icosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22) |
InChI Key |
YZXBAPSDXZZRGB-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |
boiling_point |
170 °C at 1.50E-01 mm Hg |
melting_point |
-49.5 °C |
93444-49-6 506-32-1 |
|
physical_description |
Liquid; [Merck Index] Liquid |
Pictograms |
Irritant |
Synonyms |
(all-Z)-5,8,11,14-Eicosatetraenoic acid Arachidonate, Sodium Arachidonic Acid Arachidonic Acid, (all-Z)-Isomer, 1-(14)C-Labeled Arachidonic Acid, (all-Z)-isomer, 3H-Labeled Arachidonic Acid, Ammonium Salt, (all-Z)-Isomer Arachidonic Acid, Cerium Salt, (all-Z)-Isomer Arachidonic Acid, Cesium Salt, (all-Z)-Isomer Arachidonic Acid, Lithium Salt, (all-Z)-Isomer Arachidonic Acid, Potassium Salt, (all-Z)-Isomer Arachidonic Acid, Sodium Salt Arachidonic Acid, Sodium Salt, (all-Z)-Isomer Arachidonic Acid, Zinc Salt, (all-Z)-Isomer Sodium Arachidonate Vitamin F |
vapor_pressure |
0.00000015 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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